2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boron-containing heterocyclic compound. It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron, oxygen, and carbon atoms. The compound also features a methoxy and nitro-substituted phenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring can be synthesized through the reaction of boronic acids or boronates with diols. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates.
Introduction of the Phenyl Group: The phenyl group with methoxy and nitro substituents can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction of the nitro group can yield the corresponding amine. Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include halides and strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Halides, strong bases
Major Products Formed
Oxidation: Boronic acids, boronates
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on its specific application. In boron neutron capture therapy, the compound accumulates in cancer cells and captures neutrons, leading to the release of high-energy particles that destroy the cancer cells. The molecular targets and pathways involved in this process include the selective uptake of the compound by cancer cells and the subsequent neutron capture reaction.
Comparison with Similar Compounds
2-(3-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:
Boronic Acids: These compounds have a similar boron-oxygen-carbon framework but lack the dioxaborolane ring. They are widely used in organic synthesis and as intermediates in drug development.
Borates: These compounds contain boron-oxygen bonds and are used in various industrial applications, including glass and ceramics production.
Boranes: These compounds contain boron-hydrogen bonds and are used as reducing agents and in hydroboration reactions.
The uniqueness of this compound lies in its dioxaborolane ring structure and the presence of both methoxy and nitro substituents on the phenyl group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(3-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-6-10(15(16)17)8-11(7-9)18-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMBAEKXJMPQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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